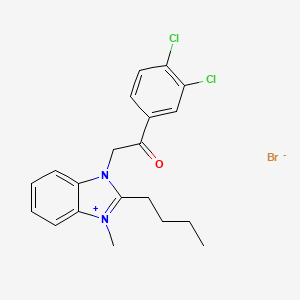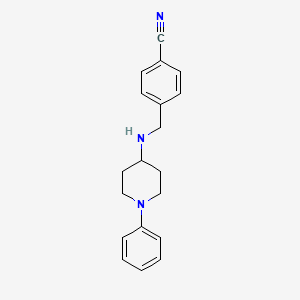![molecular formula C10H8ClFN4O B7479558 1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as CFMTI and has the molecular formula C10H8ClFN4O. CFMTI is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mechanism of Action
CFMTI inhibits HDAC activity by binding to the active site of the enzyme, preventing it from deacetylating histone proteins. This leads to an increase in histone acetylation, which is associated with changes in gene expression.
Biochemical and physiological effects:
CFMTI has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses.
Advantages and Limitations for Lab Experiments
CFMTI has several advantages for use in laboratory experiments, including its high potency and selectivity for HDAC inhibition. However, CFMTI also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research involving CFMTI, including the development of more potent and selective HDAC inhibitors, the investigation of CFMTI's effects on other enzymes and pathways, and the exploration of CFMTI's potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
In conclusion, 1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide is a promising compound for scientific research due to its ability to inhibit HDAC activity and its potential therapeutic applications. Further research is needed to fully understand the biochemical and physiological effects of CFMTI and to develop more potent and selective HDAC inhibitors.
Synthesis Methods
CFMTI can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluorobenzyl chloride with triazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.
Scientific Research Applications
CFMTI has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJSCFVQYUIZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)

![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)


![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)

![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)
![2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide](/img/structure/B7479529.png)

![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)